(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a thiophene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by their coupling and the introduction of the nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the formation of such complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The exact mechanism of action of (2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to bind to specific sites on target molecules, influencing their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Substituted 1H-pyrrolo[2,3-b]pyridine: These compounds share structural similarities with (2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile and are used as kinase inhibitors.
5-bromo-1,3-dichloro-2-fluoro-benzene: Another compound with a complex aromatic structure, used in various chemical syntheses.
Uniqueness
What sets this compound apart is its unique combination of a pyrimidine ring, a thiophene ring, and a nitrile group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-12-14(16-6-2-9-22-16)10-13-4-1-5-15(11-13)21-17-19-7-3-8-20-17/h1-11H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUSPNBUBPADOG-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=C(\C#N)/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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